molecular formula C23H19ClN2O3 B11539527 4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

4-{[(Z)-(3-chloro-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11539527
M. Wt: 406.9 g/mol
InChI Key: BBIGZZNKVGMWQB-UHFFFAOYSA-N
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Description

4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound that features a combination of aromatic rings, a benzoxazole moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-chloro-4-methoxybenzaldehyde and 2-amino-5-ethylbenzoxazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs). The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure but with a methyl group instead of an ethyl group.

    4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-PROPYL-1,3-BENZOXAZOL-2-YL)PHENOL: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of 4-[(Z)-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO]-2-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENOL lies in its specific combination of functional groups and the presence of the ethyl group on the benzoxazole ring. This structural configuration can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylideneamino]-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

InChI

InChI=1S/C23H19ClN2O3/c1-3-14-4-9-22-19(11-14)26-23(29-22)17-12-16(6-7-20(17)27)25-13-15-5-8-21(28-2)18(24)10-15/h4-13,27H,3H2,1-2H3

InChI Key

BBIGZZNKVGMWQB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Cl)O

Origin of Product

United States

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